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Compound of Interest

Compound Name: 2-Vinylphenylboronic acid

Cat. No.: B1303790

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-
vinylphenylboronic acid. While a complete, publicly available experimental dataset for 2-
vinylphenylboronic acid is limited, this document compiles and extrapolates data from closely
related analogs and established principles of spectroscopic analysis. The information herein is
intended to serve as a valuable resource for the characterization and utilization of this versatile
compound in research and development.

Introduction to 2-Vinylphenylboronic Acid

2-Vinylphenylboronic acid is a bifunctional organic compound containing both a vinyl group
and a boronic acid moiety. This unique structure makes it a valuable building block in organic
synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, polymerization, and the
development of sensors and functional materials. Accurate spectroscopic characterization is
paramount for verifying its purity, identity, and reactivity in these applications.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for 2-vinylphenylboronic
acid based on the analysis of analogous compounds such as phenylboronic acid, trans-2-
phenylvinylboronic acid, and 4-vinylphenylboronic acid.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1303790?utm_src=pdf-interest
https://www.benchchem.com/product/b1303790?utm_src=pdf-body
https://www.benchchem.com/product/b1303790?utm_src=pdf-body
https://www.benchchem.com/product/b1303790?utm_src=pdf-body
https://www.benchchem.com/product/b1303790?utm_src=pdf-body
https://www.benchchem.com/product/b1303790?utm_src=pdf-body
https://www.benchchem.com/product/b1303790?utm_src=pdf-body
https://www.benchchem.com/product/b1303790?utm_src=pdf-body
https://www.benchchem.com/product/b1303790?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1303790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Expected
Expected Chemical Multiplicity &
Nucleus ) . Notes
Shift (6, ppm) Coupling
Constants (J, Hz)
Solvent: CDCIs or
1IH NMR
DMSO-ds
Chemical shift and
broadness are highly
B(OH)2 ~8.0 s (broad) dependent on
concentration and
water content.
Complex multiplet
Ar-H 72-7.8 m pattern due to ortho
substitution.
-CH=CHz2 (a-H) 6.8-7.2 dd Doublet of doublets.
-CH=CHz2 (B-H, cis) 5.3-5.6 d Doublet.
-CH=CHz2 (B3-H, trans) 58-6.1 d Doublet.
13C NMR
The carbon attached
to boron can
sometimes be difficult
C-B ~135
to observe due to
quadrupolar
relaxation.
Ar-C 125-140
-CH=CH: ~136
-CH=CH: ~115
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The chemical shift is

indicative of a trigonal

1B NMR 28 - 33 s (broad) o
planar boronic acid.[1]

[2]

Table 2: Vibrational, Electronic, and Mass Spectrometry Data
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Technique

Expected Key Signals

Notes

Infrared (IR) Spectroscopy

Sample prepared as a solid
(e.g., KBr pellet or ATR).

O-H stretch (B(OH)2)

3200 - 3600 cm~1 (broad)

Characteristic broad
absorption for the boronic acid

hydroxyl groups.

C-H stretch (vinyl)

3000 - 3100 cm~1

C=C stretch (aromatic)

1550 - 1650 cm™

B-O stretch

1300 - 1400 cm™1

A strong and characteristic

band for boronic acids.[3]

C-B stretch

1000 - 1100 cm™1

[3]

UV-Vis Spectroscopy

Solvent: Methanol or

Acetonitrile.

A_max_

~250 - 280 nm

Expected absorption maximum
due to the conjugated system

of the phenyl and vinyl groups.

Mass Spectrometry

lonization method:
Electrospray lonization (ESI) or

Electron Impact (El).

Expected for negative ion

[M-H]~- m/z 147.06
mode ESI.
Expected for positive ion mode
[M+H]* m/z 149.08
ESI.
) Expected for El, though it may
Molecular lon (M*") m/z 148.07

be of low intensity.

Fragmentation

Loss of H20, vinyl group, and
boric acid moiety are potential

fragmentation pathways.
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Detailed Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of 2-
vinylphenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain tH, 13C, and 1B NMR spectra to confirm the molecular structure.
Methodology:

o Sample Preparation:

[e]

Accurately weigh 5-10 mg of 2-vinylphenylboronic acid.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDClIs or
DMSO-ds) in a clean, dry vial.[4]

o Ensure the sample is fully dissolved. If particulates are present, filter the solution through a
small cotton plug in a Pasteur pipette into a clean 5 mm NMR tube.[5]

o For B NMR, a quartz NMR tube is recommended to avoid background signals from
borosilicate glass.[5]

e Instrument Parameters (*H NMR):

o Spectrometer: 400 MHz or higher.

[e]

Pulse Program: Standard single-pulse acquisition.

[e]

Number of Scans: 16-64 (adjust for optimal signal-to-noise).

o

Relaxation Delay: 1-2 seconds.

[¢]

Spectral Width: -2 to 12 ppm.
e Instrument Parameters (33C NMR):

o Spectrometer: 100 MHz or higher.
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o Pulse Program: Proton-decoupled single-pulse acquisition.
o Number of Scans: 1024 or more (due to low natural abundance of 13C).
o Relaxation Delay: 2-5 seconds.

o Spectral Width: 0 to 200 ppm.

e Instrument Parameters (1B NMR):

o Spectrometer: 128 MHz or higher.

[e]

Pulse Program: Proton-decoupled single-pulse acquisition.

Number of Scans: 128-512.

o

[¢]

Relaxation Delay: 0.5-1 second.

[e]

Spectral Width: -50 to 50 ppm.

[e]

Reference: BF3-OEt2 as an external standard (6 = 0 ppm).[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
e Sample Preparation:

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Place a small amount of solid 2-vinylphenylboronic acid powder directly onto the ATR
crystal.

o Apply consistent pressure using the instrument's pressure clamp to ensure good contact
between the sample and the crystal.
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e Instrument Parameters:
o Spectrometer: FTIR spectrometer equipped with a diamond or germanium ATR accessory.
o Spectral Range: 4000 - 400 cm~1.
o Resolution: 4 cm~1.
o Number of Scans: 16-32.

o Background: Collect a background spectrum of the clean, empty ATR crystal before
running the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the conjugated system.
Methodology:
e Sample Preparation:

o Prepare a stock solution of 2-vinylphenylboronic acid in a UV-transparent solvent (e.g.,
methanol or acetonitrile) of a known concentration (e.g., 1 mg/mL).

o Perform serial dilutions to obtain a final concentration that gives an absorbance reading
between 0.1 and 1.0 (typically in the uM range).

¢ |nstrument Parameters:

o Spectrometer: Double-beam UV-Vis spectrophotometer.

o

Wavelength Range: 200 - 400 nm.

[¢]

Cuvette: Use a matched pair of 1 cm path length quartz cuvettes.

[¢]

Blank: Use the pure solvent as the blank reference.

[e]

Scan Speed: Medium.
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Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and assess the purity of the compound.
Methodology:
e Sample Preparation:

o Prepare a dilute solution of 2-vinylphenylboronic acid in the mobile phase (e.g., 1-10
pg/mL).

o Filter the sample through a 0.22 um syringe filter before injection.
e LC Parameters:

o Column: C18 reverse-phase column (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7
Hm).[7]

o Mobile Phase A: Water with 0.1% formic acid or ammonium hydroxide.[7]
o Mobile Phase B: Acetonitrile with 0.1% formic acid or ammonium hydroxide.[7]

o Gradient: A suitable gradient from high aqueous to high organic content (e.g., 5% B to
95% B over 10 minutes).

o Flow Rate: 0.3 - 0.5 mL/min.
o Injection Volume: 5-10 pL.

o MS Parameters:

o

lon Source: Electrospray lonization (ESI) in both positive and negative modes.

[¢]

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

[¢]

Scan Range: m/z 50 - 500.

[e]

Capillary Voltage: 3-4 kV.
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o Gas Flow and Temperature: Optimize for the specific instrument.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of 2-
vinylphenylboronic acid and the logical relationship between the different analytical
techniques.
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General experimental workflow for the spectroscopic analysis of 2-vinylphenylboronic acid.
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Logical relationship of spectroscopic techniques in elucidating molecular structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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